molecular formula C21H26N2O B4713884 1-(4-butylbenzoyl)-4-phenylpiperazine

1-(4-butylbenzoyl)-4-phenylpiperazine

Cat. No. B4713884
M. Wt: 322.4 g/mol
InChI Key: FVRFTTRXMUXUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-butylbenzoyl)-4-phenylpiperazine, commonly known as BBP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that is widely used in scientific research due to its potent pharmacological properties. BBP is a well-known agonist of the 5-HT1A receptor and acts as a potent serotonin receptor ligand.

Mechanism of Action

BBP acts as an agonist of the 5-HT1A receptor and binds to the receptor with high affinity. The activation of the 5-HT1A receptor by BBP results in the modulation of various signaling pathways such as the cAMP pathway and the MAPK pathway. The activation of these pathways leads to the modulation of neurotransmitter release, which in turn affects various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BBP can modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. In vivo studies have shown that BBP can modulate various physiological processes such as anxiety, depression, and locomotor activity.

Advantages and Limitations for Lab Experiments

BBP has several advantages as a pharmacological tool for scientific research. It is a potent agonist of the 5-HT1A receptor and has high selectivity for this receptor. BBP is also a stable compound that can be easily synthesized and purified. However, BBP also has some limitations. It has poor water solubility, which can make it difficult to administer in vivo. BBP also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

BBP has several potential future directions in scientific research. One potential direction is the development of new drugs that target the 5-HT1A receptor. BBP can be used as a starting point for the development of new compounds that have improved pharmacological properties such as increased potency and selectivity. Another potential direction is the use of BBP in the study of other serotonin receptor subtypes. BBP can be used as a template for the synthesis of compounds that target other serotonin receptor subtypes and can be used to study their roles in various physiological and pathological processes.
Conclusion:
In conclusion, BBP is a potent pharmacological tool that has been extensively used in scientific research to study the 5-HT1A receptor. BBP has several advantages as a pharmacological tool, including its high potency and selectivity. However, it also has some limitations, including its poor water solubility and short half-life. BBP has several potential future directions in scientific research, including the development of new drugs that target the 5-HT1A receptor and the study of other serotonin receptor subtypes.

Scientific Research Applications

BBP has been extensively used in scientific research as a pharmacological tool to study the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor, which is involved in a wide range of physiological and pathological processes such as anxiety, depression, and schizophrenia. BBP has been used to study the role of the 5-HT1A receptor in these processes and to develop new drugs that target this receptor.

properties

IUPAC Name

(4-butylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-3-7-18-10-12-19(13-11-18)21(24)23-16-14-22(15-17-23)20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRFTTRXMUXUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-butylbenzoyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-butylbenzoyl)-4-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-butylbenzoyl)-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-butylbenzoyl)-4-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(4-butylbenzoyl)-4-phenylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(4-butylbenzoyl)-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.